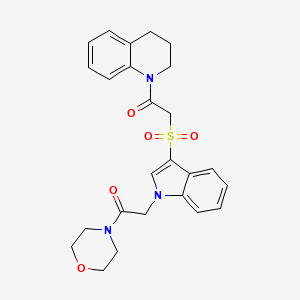

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone

Description

This compound features a 3,4-dihydroquinoline scaffold linked via an ethanone bridge to a sulfonyl-substituted indole moiety. The indole is further modified with a 2-morpholino-2-oxoethyl group at the N1 position.

Properties

IUPAC Name |

2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5S/c29-24(26-12-14-33-15-13-26)17-27-16-23(20-8-2-4-10-22(20)27)34(31,32)18-25(30)28-11-5-7-19-6-1-3-9-21(19)28/h1-4,6,8-10,16H,5,7,11-15,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDAIOGNGLHPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone can be synthesized through a multi-step process involving the reaction of quinoline derivatives with sulfonyl indoles. Key steps in the synthesis include cyclization of intermediates, sulfonation reactions, and the introduction of the ethanone moiety. Specific reaction conditions, such as temperature and choice of solvents, play a crucial role in optimizing yields and purity.

Industrial Production Methods

The industrial production of this compound may involve large-scale reactions using continuous flow processes to ensure efficiency and scalability. Key parameters such as reaction time, temperature control, and purification methods are optimized to produce high yields with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone undergoes various chemical reactions:

Oxidation: : The quinoline and indole moieties are susceptible to oxidative transformations, forming corresponding N-oxides.

Reduction: : Reduction reactions target the sulfonyl group, potentially forming thioethers.

Substitution: : The compound can participate in nucleophilic substitution reactions, modifying its functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or halides). Reaction conditions like temperature, pH, and solvent choice significantly impact the outcome.

Major Products

Oxidation yields quinoline N-oxides and indole N-oxides. Reduction forms thioethers, while substitution reactions yield various derivatives based on the substituents introduced.

Scientific Research Applications

Chemistry

The compound serves as a versatile intermediate in organic synthesis, aiding in the development of new materials and compounds with tailored properties.

Biology

In biological studies, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone is investigated for its potential as a biochemical probe, aiding in the study of cellular processes and molecular interactions.

Medicine

It is being explored for its potential therapeutic applications, particularly in designing novel drugs with specific targets, given its unique chemical structure.

Industry

Industrially, the compound's stability and reactivity make it suitable for manufacturing fine chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, influencing biochemical pathways. The quinoline and indole groups facilitate binding to active sites, while the sulfonyl group enhances reactivity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The compound shares structural similarities with several classes of molecules, including sulfonylethanones, dihydroquinoline derivatives, and morpholino-substituted indoles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Biological Activity | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|---|

| Target Compound | 3,4-Dihydroquinoline + Indole-sulfonylethanone | 2-Morpholino-2-oxoethyl (indole N1) | Hypothesized CNS activity (based on structural analogs) | ~505.6 (estimated) | - |

| 2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone | Indole-sulfonylethanone | 4-Chlorobenzyl (indole N1), morpholine | Unknown, but morpholine enhances solubility | 464.94 | |

| 1-(2,3-Dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone | Indole-sulfonylethanone | Ethyl (indole N1), dihydroindole | Not reported | 369.45 | |

| 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone | Indole-sulfonylethanone | Phenylsulfonyl | Laboratory chemical (hazardous: H302, H315) | 299.34 | |

| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone | 3,4-Dihydroquinoline | Dimethoxyphenyl, furan | Anticancer research (implied by dihydroquinoline analogs) | ~443.5 |

Key Findings from Analogous Compounds

Role of the Morpholino Group: The morpholino substituent in the target compound and ’s analog improves water solubility compared to lipophilic groups like ethyl or benzyl . This modification is critical for enhancing bioavailability in CNS-targeted drugs.

Sulfonylethanone Bridge: Sulfonyl groups in compounds like 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone () are associated with moderate acute toxicity (oral LD50 ~300–2000 mg/kg), suggesting the need for careful safety profiling in the target compound .

Indole Modifications: Substitution at the indole N1 position (e.g., ethyl, benzyl, or morpholino-oxoethyl) significantly alters receptor binding. For example, synthetic cannabinoids like JWH-203 () use similar ethanone linkages for CNS activity .

Physicochemical and Pharmacokinetic Insights

- Molecular Weight : The target compound’s higher molecular weight (~505.6 g/mol) compared to simpler analogs (e.g., 299.34 g/mol in ) may limit blood-brain barrier permeability, necessitating prodrug strategies .

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone is a hybrid molecule that integrates a quinoline and an indole moiety. This structure has garnered interest due to its potential biological activities, particularly in the fields of neurology and oncology. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a dihydroquinoline core and an indole derivative linked through a sulfonyl group, which may enhance its interaction with biological targets.

Antiepileptic Potential

Recent studies have highlighted the potential of compounds containing the dihydroquinoline structure as antagonists at the histamine H3 receptor , which is implicated in seizure activity. For instance, derivatives similar to our compound have shown significant H3R antagonistic activity with low IC50 values, indicating strong binding affinity. Such compounds have been evaluated in models of epilepsy, demonstrating efficacy in reducing seizure frequency and severity .

Anticancer Activity

The indole component is known for its anticancer properties. Research has shown that various indole derivatives exhibit significant antiproliferative activity against multiple cancer cell lines. For example, compounds derived from indoles have been tested against A549 lung cancer cells and showed promising results with low minimum inhibitory concentrations (MICs) . The incorporation of the sulfonyl group in our compound may enhance its cytotoxic effects by improving solubility and bioavailability.

The proposed mechanisms of action for this compound include:

- Receptor Modulation : The quinoline moiety may interact with neurotransmitter receptors, modulating their activity and potentially leading to anticonvulsant effects.

- Cell Cycle Inhibition : The indole structure is known to interfere with cell cycle progression in cancer cells, promoting apoptosis through various pathways such as upregulation of pro-apoptotic factors .

- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antibacterial properties against resistant strains like MRSA, which could be relevant for therapeutic applications .

Study 1: Anticonvulsant Activity Evaluation

A series of related compounds were tested for their ability to inhibit seizures in animal models. Notably, one analog demonstrated a significant reduction in seizure duration compared to controls. This study underscores the potential utility of quinoline-based compounds in epilepsy management .

Study 2: Anticancer Efficacy in vitro

In another investigation, various derivatives were screened against several cancer cell lines. The compound exhibited notable cytotoxicity against HeLa and MCF-7 cells, with IC50 values indicating potent activity. These findings suggest that further development could lead to effective anticancer agents derived from this scaffold .

Data Summary Table

| Property | Value/Activity |

|---|---|

| Molecular Weight | 366.46 g/mol |

| Anticonvulsant Activity | Significant reduction in seizure duration |

| Anticancer Activity | IC50 < 10 μM against HeLa cells |

| H3 Receptor Binding Affinity | Low nanomolar range |

| Antibacterial Activity | Active against MRSA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.